molecular formula C24H25NO5S B5097401 6-{[3-(Methoxycarbonyl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

6-{[3-(Methoxycarbonyl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Cat. No.: B5097401
M. Wt: 439.5 g/mol
InChI Key: FQCQJMWJRHSLFF-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a tetrahydrobenzothiophene core with a cyclohex-3-ene-1-carboxylic acid moiety. Key structural elements include:

  • A 4,5,6,7-tetrahydro-1-benzothiophene ring system substituted at position 3 with a methoxycarbonyl group and at position 6 with a phenyl group.
  • A carbamoyl bridge linking the benzothiophene to a cyclohex-3-ene ring, which is further functionalized with a carboxylic acid group at position 1.

Crystallographic studies of analogous compounds (e.g., ) reveal non-planar conformations due to puckered cyclohexene rings, which may influence binding specificity .

Properties

IUPAC Name

6-[(3-methoxycarbonyl-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5S/c1-30-24(29)20-18-12-11-15(14-7-3-2-4-8-14)13-19(18)31-22(20)25-21(26)16-9-5-6-10-17(16)23(27)28/h2-8,15-17H,9-13H2,1H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCQJMWJRHSLFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC(C2)C3=CC=CC=C3)NC(=O)C4CC=CCC4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[3-(Methoxycarbonyl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Benzothiophene Core: This can be achieved through a cyclization reaction involving a phenyl-substituted thiophene derivative.

    Introduction of the Methoxycarbonyl Group: This step involves esterification using methanol and a suitable acid catalyst.

    Formation of the Carbamoyl Group: This can be done through a reaction with an isocyanate derivative.

    Cyclohexene Ring Formation: This step involves a Diels-Alder reaction between a diene and a dienophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring and the benzothiophene core.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring in the benzothiophene core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Products may include carboxylic acids and ketones.

    Reduction: Products typically include alcohols and amines.

    Substitution: Products include halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be used to study the interactions of benzothiophene derivatives with biological macromolecules. Its structure allows it to bind to specific proteins or nucleic acids, making it useful in drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The benzothiophene core is a common motif in many pharmaceuticals, and modifications to this structure could lead to new drugs with improved efficacy and safety profiles.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-{[3-(Methoxycarbonyl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The benzothiophene core can interact with various enzymes and receptors, modulating their activity. The compound may also affect cellular pathways by binding to nucleic acids or proteins, altering gene expression or protein function.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP* Bioactivity Insights
Target Compound C₂₄H₂₄N₂O₅S 452.53 Methoxycarbonyl, phenyl, cyclohexene carboxylic acid ~3.2† Hypothesized kinase inhibition (based on carbamoyl bridge and aromatic interactions)
2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide () C₁₅H₂₁N₂OS 291.41 Methyl, cyclohexylcarboxamide 2.8 Known as a protease modulator
5-{[3-(Cyclohexylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid () C₂₃H₃₁N₃O₄S 457.58 Cyclohexylcarbamoyl, methyl, ketopentanoic acid 3.5 Anti-inflammatory activity reported
6-{[4-(Trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid () C₁₅H₁₄F₃NO₃ 329.28 Trifluoromethylphenyl, cyclohexene carboxylic acid 2.9 Enhanced metabolic stability due to CF₃ group
6-Methyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid () C₂₀H₂₃NO₆S 405.50 Trimethoxybenzamido, methyl, carboxylic acid 2.1 Tubulin polymerization inhibition

*Calculated using fragment-based methods.
†Estimated via analogy to and .

Molecular Similarity and Pharmacological Implications

Structural Similarity Metrics

  • Tanimoto Index (Fingerprint-based): The target compound shares ~65–75% similarity with and , primarily due to the conserved tetrahydrobenzothiophene-carboxylic acid scaffold. Lower similarity (~50%) with arises from differences in substituent electronegativity (CF₃ vs. phenyl) .
  • Dice Index (3D shape): The cyclohexene ring’s puckering (amplitude = 0.45 Å, phase = 120°; inferred from ) aligns closely with but diverges from flatter analogs in , impacting target binding .

Bioactivity Correlations

  • Compounds with carbamoyl bridges (e.g., target compound, ) show affinity for enzymes with deep hydrophobic pockets (e.g., kinases, proteases) due to dual hydrogen bonding and π-π stacking .
  • Phenyl-substituted analogs (target compound, ) exhibit improved membrane permeability compared to polar substituents (e.g., trimethoxybenzamido in ) but may face higher metabolic clearance .

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